2-Furyl 2,2-dimethylpropionate
Overview
Description
Synthesis Analysis
The synthesis of 2-furyl derivatives, such as 2-(2-furyl) 1,3-dicarbonyl compounds, is typically achieved through intermolecular condensation of 2,5-dihydro-2,5-dimethoxy furan (DHDMF) with active methylene compounds. This method is highlighted for its simplicity and cost-effectiveness, primarily applying to 1,3-dicarbonyl compounds with a proposed general mechanism for these reactions (D’Ascoli et al., 1979).
Molecular Structure Analysis
The crystal and molecular structure of compounds like 1-(3,5-dimethyl-2-furyl)-3-(p-tolyl)-prop-2-en-1-one has been determined to be triclinic, providing insights into the geometry around the double bonds and the arrangement of carbonyl and furan oxygen atoms (Furmanova et al., 1991).
Chemical Reactions and Properties
2-Furyl derivatives undergo various electrophilic substitution reactions involving both the furan ring and central benzene fragment, as evidenced in the synthesis and reactivity of 2-(2-furyl)-1,7-dimethyl-1H,7H-benzo[1,2-d: 3,4-d′]diimidazole (El’chaninov et al., 2015). Additionally, compounds like dimethyl (2-furyl)-N-(2-methoxyphenyl)aminomethylphosphonate have shown to induce apoptosis in esophageal squamous cancer cells, highlighting a potential for cytotoxic applications (Klimczak et al., 2015).
Scientific Research Applications
Apoptosis Induction in Cancer Cells : A derivative, dimethyl (2-furyl)-N-(2-methoxyphenyl)aminomethylphosphonate (2a), has been found to induce apoptosis in esophageal cancer cells, highlighting a potential avenue for cancer treatment research (Klimczak et al., 2015).
Antibacterial Agents : 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives exhibit notable antibacterial activity with mild cytotoxicity, making them candidates for therapeutic agents (Abbasi et al., 2018).
Polymer Synthesis : The copolymerization of 2-furyl-5,5-dimethyl-1,3-dioxane with maleic anhydride forms equimolar, alternating copolymers, indicating potential in materials science (Maślińska-Solich, 1975).
Organic Synthesis : A convenient method for preparing 3-substituted 2,2′-furyl(thienyl)pyrroles and their derivatives has been developed, which could be useful in organic synthesis (Nadim et al., 1991).
Neurotropic and Cytotoxic Activity : 2,2-dimethyl-5-(5′-R-hetarylidene)-1,3-dioxane-4,6-dione shows moderate toxicity and high neurotropic and cytotoxic activity, indicating potential in pharmacological research (Lukevics et al., 2003).
Pyrolysis and Combustion : The pyrolysis of 2-ethylfuran produces key products like 2-vinylfuran and 2-furylmethyl, relevant in the study of combustion and soot formation (Song et al., 2021).
Synthesis of Chromanones : Hypervalent iodine oxidation of 3-(2-furyl)-1-(2-hydroxy-aryl)prop-2-enones leads to the synthesis of novel 2-(2-furyl)-cis-3-hydroxychromanones (Prakash & Mendiratta, 1992).
Cancer Research : Some 2-hydrazinothiazoles with nitrofuryl substituents are potent carcinogens, primarily inducing mammary gland carcinomas (Cohen et al., 1970).
properties
IUPAC Name |
furan-2-yl 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-9(2,3)8(10)12-7-5-4-6-11-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHLKGAYIMZHDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452495 | |
Record name | 2-FURYL 2,2-DIMETHYLPROPIONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furyl 2,2-dimethylpropionate | |
CAS RN |
100921-72-0 | |
Record name | 2-FURYL 2,2-DIMETHYLPROPIONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.